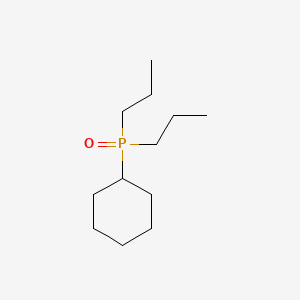![molecular formula C11H12 B1616943 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene CAS No. 60582-10-7](/img/structure/B1616943.png)
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is a chemical compound with the molecular formula C11H12 and a molecular weight of 144.22 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring fused to an indene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclobutene derivatives and indene precursors, which are subjected to cyclization reactions in the presence of catalysts . Industrial production methods may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can be compared with other similar compounds, such as:
Indene: A related compound with a similar structure but without the cyclobutene ring.
Cyclobutene: A simpler compound that lacks the indene moiety.
Tetrahydroindene: A compound with a similar structure but different hydrogenation state.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
60582-10-7 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
tricyclo[6.3.0.03,6]undeca-1,3(6),7-triene |
InChI |
InChI=1S/C11H12/c1-2-8-6-10-4-5-11(10)7-9(8)3-1/h6-7H,1-5H2 |
InChI-Schlüssel |
MJAGWIHRUOVQJZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(CC3)C=C2C1 |
Kanonische SMILES |
C1CC2=CC3=C(CC3)C=C2C1 |
| 60582-10-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


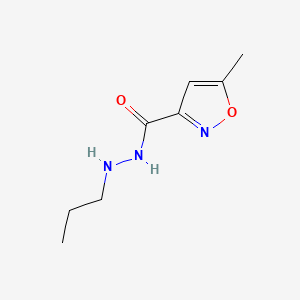
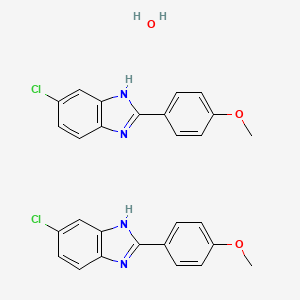
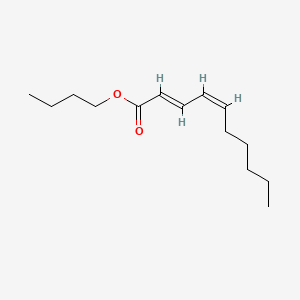
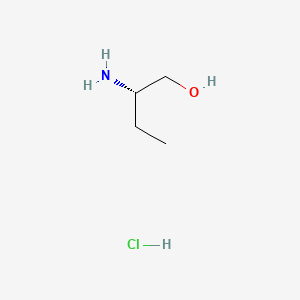
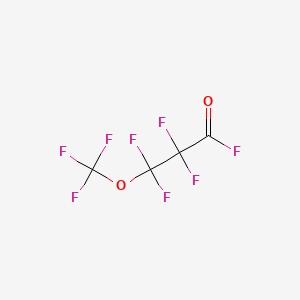
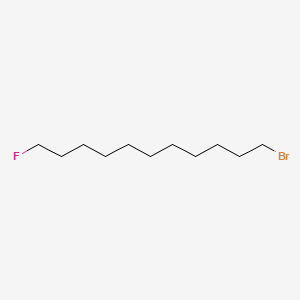
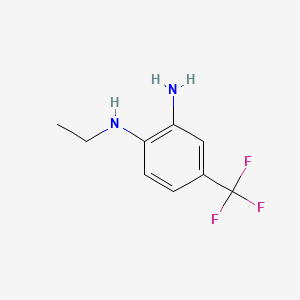
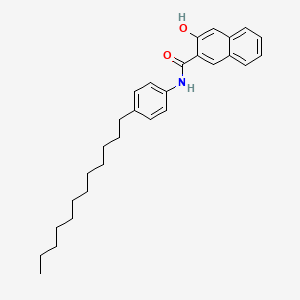
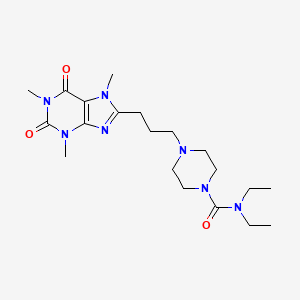
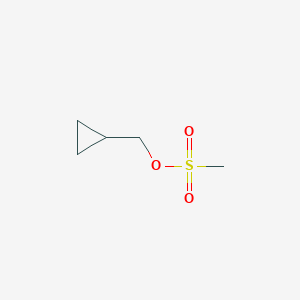
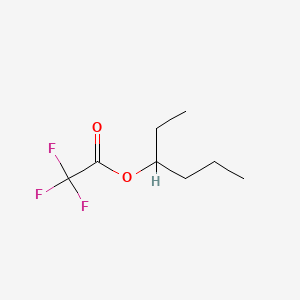
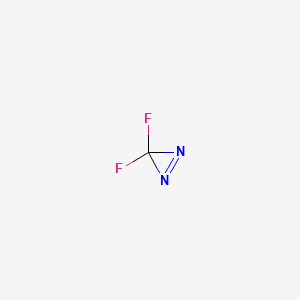
![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)
